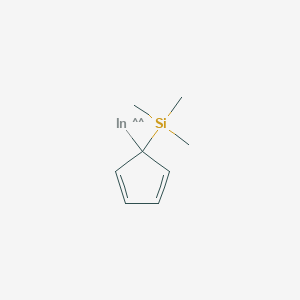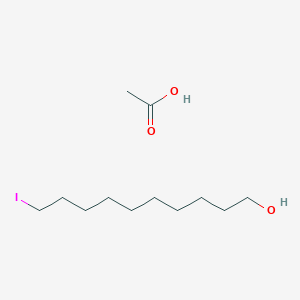
Diethyl acetyl(prop-1-en-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl acetyl(prop-1-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring an acetyl group and a prop-1-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetyl(prop-1-en-1-yl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride or acetyl chloride. The prop-1-en-1-yl group is introduced via a subsequent reaction, often involving the use of a suitable alkene and a catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl acetyl(prop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl and prop-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Diethyl acetyl(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl acetyl(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The acetyl and prop-1-en-1-yl groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that exert biological effects.
類似化合物との比較
Similar Compounds
Diethyl propanedioate: Lacks the acetyl and prop-1-en-1-yl groups, making it less reactive in certain chemical reactions.
Diethyl malonate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Diethyl acetyl(hex-5-en-1-yl)amino(prop-1-en-1-yl)propanedioate: Contains additional functional groups, offering different chemical and biological properties.
Uniqueness
Diethyl acetyl(prop-1-en-1-yl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological systems makes it a valuable compound in research and industry.
特性
CAS番号 |
113335-38-9 |
|---|---|
分子式 |
C12H18O5 |
分子量 |
242.27 g/mol |
IUPAC名 |
diethyl 2-acetyl-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H18O5/c1-5-8-12(9(4)13,10(14)16-6-2)11(15)17-7-3/h5,8H,6-7H2,1-4H3 |
InChIキー |
RPBPNFBOZJFVDN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C=CC)(C(=O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


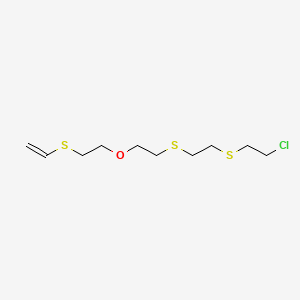
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
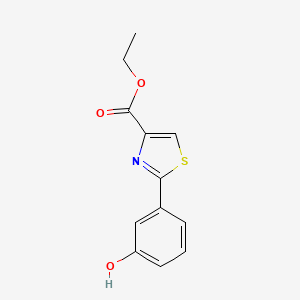
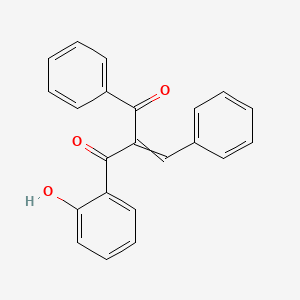
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
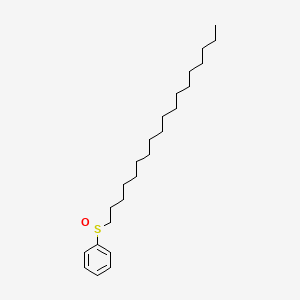
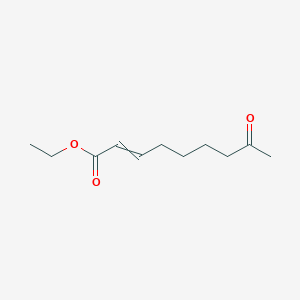

![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
